molecular formula C23H25N3O4 B4977200 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione CAS No. 5931-00-0

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4977200
CAS No.: 5931-00-0
M. Wt: 407.5 g/mol
InChI Key: STJMWFRQXKCDFP-UHFFFAOYSA-N
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Description

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C23H25N3O4 This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group is synthesized through the reaction of catechol with formaldehyde under acidic conditions.

    Piperazine Ring Formation: The benzodioxole group is then reacted with piperazine to form the benzodioxol-5-ylmethyl-piperazine intermediate.

    Pyrrolidine-2,5-dione Core Formation: The final step involves the reaction of the benzodioxol-5-ylmethyl-piperazine intermediate with 3-methylphenyl-pyrrolidine-2,5-dione under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
  • 1-benzo[1,3]dioxol-5-yl-indoles

Uniqueness

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-16-3-2-4-18(11-16)26-22(27)13-19(23(26)28)25-9-7-24(8-10-25)14-17-5-6-20-21(12-17)30-15-29-20/h2-6,11-12,19H,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJMWFRQXKCDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386957
Record name SMR000104779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-00-0
Record name SMR000104779
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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